[2‑8]-LPK Truncated Analog Exhibits 144% Myotropic Activity Relative to Parent LPK—A Fragment Supra-agonism Not Reproducible with Proctolin Analogs
The N-terminal truncated heptapeptide [2‑8]-LPK (Thr-Ser-Phe-Thr-Pro-Arg-Leu-NH₂) demonstrates 144% of the myotropic activity of the parent octapeptide LPK on the isolated cockroach hindgut preparation—a rare example of a neuropeptide fragment exhibiting supra-agonism. In the same study, the [3‑8]-LPK and [4‑8]-LPK fragments retained 59% and 30% activity, respectively [1]. By contrast, truncated analogs of the structurally unrelated insect myotropic peptide proctolin showed little or no activity under comparable assay conditions, highlighting that this supra-agonism is specific to the LPK scaffold [1]. The pentapeptide Phe-Thr-Pro-Arg-Leu-NH₂ was identified as the minimal active core [1].
| Evidence Dimension | Myotropic activity on isolated cockroach (Leucophaea maderae) hindgut |
|---|---|
| Target Compound Data | LPK (parent octapeptide): defined as 100% baseline activity |
| Comparator Or Baseline | [2‑8]-LPK (truncated analog): 144% activity; [3‑8]-LPK: 59%; [4‑8]-LPK: 30%; Proctolin truncated analogs: little or no activity |
| Quantified Difference | [2‑8]-LPK is 1.44-fold more active than parent LPK; proctolin fragments exhibit near-zero activity under identical conditions |
| Conditions | Isolated hindgut bioassay; Leucophaea maderae; in vitro myotropic contraction measurement |
Why This Matters
Researchers designing LPK-based SAR studies or developing pyrokinin mimetics can use the 144%-activity [2‑8]-LPK fragment as a simplified scaffold that retains full (and enhanced) efficacy, a property not achievable with other insect myotropic peptides such as proctolin.
- [1] Nachman RJ, Holman GM, Cook BJ. Active fragments and analogs of the insect neuropeptide leucopyrokinin: structure-function studies. Biochem Biophys Res Commun. 1986;137(3):936-942. doi:10.1016/0006-291x(86)90315-3 View Source
